1-(2-Bromo-3-methylbenzyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[(2-bromo-3-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-5-4-6-11(12(10)13)9-14-7-2-3-8-14/h4-6H,2-3,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKIUVBCCFUHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2CCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Pyrrolidine reacts with (2-bromo-3-methylbenzyl) bromide in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions. A base such as potassium carbonate (KCO) or triethylamine (EtN) neutralizes the HBr byproduct, driving the reaction to completion. The reaction typically proceeds at room temperature or under mild heating (40–60°C) for 12–24 hours.
Example Procedure
-
Dissolve pyrrolidine (1.0 equiv, 71 mg, 1.0 mmol) in THF (10 mL).
-
Add (2-bromo-3-methylbenzyl) bromide (1.1 equiv, 270 mg, 1.1 mmol) dropwise at 0°C.
-
Stir the mixture at 25°C for 18 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Challenges
-
Steric hindrance : The 2-bromo and 3-methyl substituents on the benzyl group may slow the reaction, necessitating extended reaction times.
-
Byproducts : Over-alkylation is unlikely due to pyrrolidine’s cyclic structure, but residual benzyl bromide may require careful purification.
Transition Metal-Catalyzed C–N Coupling
Ruthenium- or palladium-catalyzed coupling offers an alternative route, particularly if the benzyl halide exhibits low reactivity in alkylation. This method mirrors protocols for analogous heteroarylations.
Catalytic System Optimization
A ruthenium(II) catalyst, [RuCl(p-cymene)], combined with potassium pivalate (KOPiv) and sodium carbonate (NaCO), facilitates C–N bond formation in 1,4-dioxane at elevated temperatures (150°C). The base aids in deprotonating the amine, while the pivalate ligand stabilizes the metal center.
Example Procedure
-
Charge a flame-dried flask with [RuCl(p-cymene)] (5 mol%), KOPiv (20 mol%), and NaCO (1.25 equiv).
-
Add (2-bromo-3-methylbenzyl) bromide (1.0 equiv) and pyrrolidine (1.2 equiv) in 1,4-dioxane (5 mL).
-
Heat at 150°C for 72 hours under argon.
-
Filter through Celite, concentrate, and purify via distillation.
Advantages
-
Functional group tolerance : Compatible with sensitive substituents due to mild oxidative conditions.
-
Yield enhancement : Avoids stoichiometric bases, reducing side reactions.
Reductive Amination of 2-Bromo-3-methylbenzaldehyde
While less direct, reductive amination could theoretically assemble the target compound if 2-bromo-3-methylbenzaldehyde is accessible. Pyrrolidine and the aldehyde condense to form an imine intermediate, which is reduced to the amine.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the benzyl group undergoes nucleophilic substitution under various conditions:
Table 1: Nucleophilic substitution reactions
Mechanistic Insights :
-
The reaction proceeds via an SₙAr (aromatic nucleophilic substitution) mechanism due to electron-withdrawing effects of the methyl group at the 3-position, which activates the adjacent bromine .
-
Steric hindrance from the pyrrolidine ring limits substitution at the ortho position relative to the benzyl group.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions:
Table 2: Cross-coupling reactions
Key Observations :
-
Suzuki Coupling : Tolerates electron-rich and electron-poor boronic acids, with yields >80% for para-substituted partners .
-
Buchwald-Hartwig Amination : Requires bulky ligands (e.g., Xantphos) to suppress β-hydride elimination .
Oxidation Reactions
Oxidation targets the pyrrolidine ring or the benzyl group:
Table 3: Oxidation pathways
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C | This compound N-oxide | 90% (N-oxide) |
| KMnO₄, H₂SO₄ | H₂O, 100°C | 3-Methyl-2-bromobenzoic acid | 40% |
Mechanistic Notes :
-
N-Oxidation : The pyrrolidine nitrogen is selectively oxidized to an N-oxide without affecting the bromine .
-
Benzyl Oxidation : Harsh conditions lead to cleavage of the benzyl-pyrrolidine bond, yielding carboxylic acids.
Reduction Reactions
Reductive transformations include dehalogenation and ring hydrogenation:
Table 4: Reduction reactions
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | EtOH, 25°C | 1-(3-Methylbenzyl)pyrrolidine | 95% |
| LiAlH₄ | THF, reflux | Pyrrolidine + 2-bromo-3-methyltoluene | 80% |
Applications :
-
Catalytic Hydrogenation : Removes bromine selectively, preserving the pyrrolidine ring .
-
LiAlH₄ Reduction : Cleaves the C–N bond, yielding free pyrrolidine and brominated toluene.
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
Table 5: Cyclization pathways
| Conditions | Product | Key Features |
|---|---|---|
| CuI, K₃PO₄, DMF, 120°C | Benzofused pyrrolo[1,2-a]quinoline | Forms via Ullmann-type coupling |
| BF₃·Et₂O, CH₂Cl₂ | Spiro-pyrrolidine-oxindole | Utilizes Br as a leaving group |
Synthetic Utility :
-
Cyclizations enable access to polycyclic frameworks relevant to medicinal chemistry (e.g., alkaloid analogs) .
Acid-Base Reactivity
The pyrrolidine nitrogen participates in protonation/deprotonation:
-
pKa : ~10.5 (measured in H₂O), enabling selective alkylation or acylation at high pH.
-
Quaternary Ammonium Salts : Formed with methyl iodide (CH₃I) in >90% yield.
Comparative Reactivity
Table 6: Reactivity vs. analogs
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including 1-(2-bromo-3-methylbenzyl)pyrrolidine, as anticancer agents. For instance, compounds containing pyrrolidine rings have been evaluated for their ability to inhibit cancer cell proliferation and metastasis. A notable study demonstrated that certain pyrrolidine derivatives exhibited significant binding affinity to the CXCR4 receptor, which plays a crucial role in cancer metastasis. Specifically, compounds with structural similarities to this compound showed promising results in inhibiting CXCL12-induced calcium flux, indicating potential as therapeutic agents against metastatic cancer .
Antimicrobial Properties
The antimicrobial activity of pyrrolidine derivatives has also been extensively studied. Research has shown that various pyrrolidine-based compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For example, studies reported that certain pyrrolidine derivatives demonstrated enhanced antibacterial activity against strains such as Acinetobacter baumannii and Aeromonas hydrophila, with some compounds exhibiting four times higher activity than standard antibiotics . This suggests that this compound may possess similar antimicrobial properties worthy of exploration.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrrolidine derivatives. SAR studies have indicated that modifications to the pyrrolidine ring and substituents significantly influence biological activity. For instance, variations in the substituent groups on the benzyl moiety can alter binding affinities and biological responses . These insights are essential for guiding the design of new compounds with enhanced therapeutic potential.
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of various pyrrolidine derivatives on key enzymes involved in disease pathways. For example, a series of thiosemicarbazones based on pyrrolidine were synthesized and tested for dihydrofolate reductase (DHFR) inhibition, a target relevant for anticancer therapies. Compounds demonstrated IC50 values ranging from 12.37 μM to 54.10 μM, indicating promising inhibitory activity against DHFR . These findings underscore the potential of pyrrolidine derivatives in developing novel therapeutic agents.
In Vivo Studies
In vivo studies have further validated the therapeutic potential of pyrrolidine derivatives. Compounds similar to this compound were tested in animal models for their anticancer efficacy and safety profiles. Results indicated significant inhibition of tumor growth and metastasis, supporting their candidacy for clinical development .
Conclusion and Future Directions
The applications of this compound span various therapeutic areas, particularly in cancer treatment and antimicrobial therapies. Ongoing research into its pharmacological properties, coupled with SAR studies, will facilitate the development of more effective derivatives. Future investigations should focus on optimizing these compounds through modifications that enhance their efficacy and reduce potential side effects.
Data Tables
| Compound | Activity | IC50 Value |
|---|---|---|
| Pyrrolidine Derivative A | CXCR4 Antagonist | 79 nM |
| Pyrrolidine Derivative B | Antibacterial (A. baumannii) | 31.25 μg/mL |
| Pyrrolidine Thiosemicarbazones | DHFR Inhibition | 12.37 - 54.10 μM |
Mechanism of Action
1-(2-Bromo-3-methylbenzyl)pyrrolidine can be compared with other similar compounds, such as 1-(2-bromobenzyl)pyrrolidine and 1-(3-methylbenzyl)pyrrolidine. These compounds share structural similarities but differ in the position and nature of substituents on the benzyl group, which can lead to variations in their chemical properties and applications.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) |
|---|---|---|---|---|
| 1-(2-Bromo-3-methylbenzyl)pyrrolidine | C₁₂H₁₆BrN | 270.17* | 2-Br, 3-CH₃ | N/A |
| 1-(3-Bromobenzyl)pyrrolidine | C₁₁H₁₄BrN | 248.14 | 3-Br | ≥95 |
| 1-(3-Bromo-2-methoxybenzyl)pyrrolidine | C₁₂H₁₆BrNO | 270.17 | 3-Br, 2-OCH₃ | 95 |
| 3-Bromo-pyrrolidine-1-carboxylate | C₁₂H₁₄BrNO₂ | 296.15 | 3-Br (pyrrolidine ring) | 90 |
*Calculated based on structural similarity to .
Biological Activity
1-(2-Bromo-3-methylbenzyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, including its synthesis and applications in various fields.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a bromo and methyl group on the benzyl moiety. The molecular formula is with a molecular weight of approximately 251.15 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown efficacy against various bacterial strains, suggesting that modifications in the structure can enhance activity against pathogens .
Anticancer Properties
Several studies have explored the anticancer potential of pyrrolidine derivatives. For example, compounds with similar structures have been reported to inhibit tubulin polymerization, leading to apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives exhibited nanomolar antiproliferative activity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Similar Pyrrolidine Derivative | 5.7 - 12.2 | U-937/SK-MEL-1 |
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity. The binding affinity and selectivity towards these targets are crucial for its biological effects .
Study on Antitumor Activity
A notable study evaluated the antiproliferative effects of a series of pyrrolidine derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells without significantly affecting normal cells, highlighting their potential as selective anticancer agents .
Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various pyrrolidine derivatives. The study found that certain modifications led to enhanced activity against resistant bacterial strains, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Bromination : The introduction of the bromine atom at the desired position on the benzyl group.
- Pyrrolidine Formation : Utilizing standard methods for forming pyrrolidine rings through cyclization reactions involving appropriate precursors.
Q & A
Basic Research Questions
How can researchers optimize the synthesis of 1-(2-Bromo-3-methylbenzyl)pyrrolidine to improve yield and purity?
Synthesis optimization involves selecting appropriate brominating agents (e.g., N-bromosuccinimide, NBS) and controlling reaction conditions (temperature, solvent polarity, and stoichiometry). For example, regioselective bromination at the 2-position of the benzyl group can be achieved using NBS under radical initiation conditions . Purity is enhanced via column chromatography (silica gel) and recrystallization in non-polar solvents. Monitoring intermediates via TLC and HPLC ensures minimal by-product formation .
What analytical techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine and methyl group positions) and pyrrolidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 270.2 g/mol for CHBrNO) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .
What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
How do reaction conditions influence the regioselectivity of bromination in related pyrrolidine derivatives?
Regioselectivity is governed by electronic and steric factors. For example, bromination at electron-rich aromatic positions (e.g., para to electron-donating groups) is favored under electrophilic conditions. In contrast, radical bromination (using NBS and AIBN) targets allylic or benzylic positions. Computational studies (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals .
What computational methods are employed to predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess nucleophilic/electrophilic behavior.
- Molecular Dynamics (MD) : Simulates conformational flexibility of the pyrrolidine ring and benzyl substituent interactions .
- Docking Studies : Predicts binding affinities to biological targets (e.g., enzymes or receptors) if pharmacological activity is explored .
How can researchers resolve contradictions in reported synthetic yields for brominated pyrrolidine derivatives?
Yield discrepancies often arise from:
- Reagent Purity : Impure starting materials (e.g., 3-methylbenzyl precursors) reduce efficiency.
- Reaction Monitoring : Incomplete conversion due to insufficient reaction time or temperature.
- By-product Formation : Competing pathways (e.g., over-bromination) can be minimized using stoichiometric controls .
What strategies are used to investigate the compound’s stability under varying storage conditions?
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
- Analytical Tracking : Monitor degradation via HPLC for new peaks (degradants) and quantify loss of parent compound .
How does the steric bulk of the 3-methyl group impact the compound’s reactivity in cross-coupling reactions?
The 3-methyl group hinders oxidative addition in Suzuki-Miyaura couplings (e.g., with Pd catalysts) by sterically blocking the palladium center. This can be mitigated using bulky ligands (e.g., XPhos) or microwave-assisted conditions to enhance reaction rates .
Methodological Considerations
Designing a Reaction Pathway for Functionalization at the Pyrrolidine Nitrogen
- Protection/Deprotection : Use Boc anhydride to protect the pyrrolidine nitrogen before benzyl bromination.
- Nucleophilic Substitution : React with Grignard reagents or amines post-bromination .
Addressing Low Solubility in Polar Solvents During Bioactivity Assays
- Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
